N-[(1H-1,3-benzodiazol-2-yl)methyl]-2,4-dichlorobenzamide is a chemical compound characterized by its unique structure that combines a benzodiazole moiety with a dichlorobenzamide. The compound has the molecular formula C15H12Cl2N4O and a molar mass of 335.19 g/mol. The presence of both dichloro and benzodiazole groups suggests potential reactivity and biological activity, making it a subject of interest in various fields of research.
A search of major scientific databases including PubMed, Scopus, and Web of Science yielded no results for research articles directly mentioning N-(BMZ)-2,4-DCB. This suggests that the compound has not been extensively studied or reported in scientific literature.
N-(BMZ)-2,4-DCB is listed in chemical databases like PubChem but lacks detailed information on its properties or potential uses.
Some commercial suppliers offer N-(BMZ)-2,4-DCB, suggesting potential research applications. However, the specific details of these applications remain unknown without further investigation.
N-[(1H-1,3-benzodiazol-2-yl)methyl]-2,4-dichlorobenzamide exhibits notable biological activities, particularly in pharmacological contexts. Studies indicate that compounds containing benzodiazole rings often demonstrate antimicrobial and anticancer properties. This specific compound has been investigated for its potential role as an inhibitor in various biochemical pathways, potentially affecting cell proliferation and apoptosis.
The synthesis of N-[(1H-1,3-benzodiazol-2-yl)methyl]-2,4-dichlorobenzamide typically involves the following steps:
For large-scale production, methods are optimized for efficiency and cost-effectiveness. Continuous flow reactors may be employed to maintain consistent quality and high throughput.
N-[(1H-1,3-benzodiazol-2-yl)methyl]-2,4-dichlorobenzamide has diverse applications:
Studies focusing on the interactions of N-[(1H-1,3-benzodiazol-2-yl)methyl]-2,4-dichlorobenzamide with various biological targets are crucial for understanding its mechanism of action. These studies often involve:
Several compounds share structural similarities with N-[(1H-1,3-benzodiazol-2-yl)methyl]-2,4-dichlorobenzamide. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
N-(acenaphtho[1,2-d]thiazol-8-yl)-3,5-dichlorobenzamide | Acenaphthothiazole core | Contains thiazole moiety |
N-benzyl-2-chloro-N,4-dimethylbenzamide | Benzyl group | Different substitution pattern |
N-[1-(1H-benzimidazol-2-yl)-2-phenyletheyl]-3,4-dichlorobenzamide | Benzimidazole core | Different nitrogen heterocycles |
The uniqueness of N-[(1H-1,3-benzodiazol-2-yl)methyl]-2,4-dichlorobenzamide lies in its specific substitution pattern and the combination of both benzodiazole and dichlorobenzamide functionalities. This distinct structure imparts unique chemical reactivity and biological properties compared to other similar compounds.